Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro-

Description

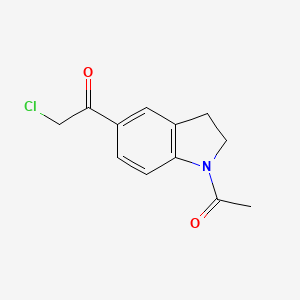

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is a complex organic compound with a unique structure that includes an indole ring, an acetyl group, and a chloro substituent

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLHPICDDMRZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the acetyl group and the chloro substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The acetyl and chloro groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

- Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-

- Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-

Comparison: Compared to similar compounds, Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Biological Activity

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- (CAS No. 76139-03-2) is an organic compound with a complex structure that includes an indole ring and a chloro substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is , with a molecular weight of 237.68 g/mol. The presence of the chloro group enhances its electrophilic characteristics, potentially increasing its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole moiety is known for its ability to interact with enzymes and receptors, which may lead to the modulation of different signaling pathways. The acetyl and chloro groups are believed to enhance binding affinity and specificity toward these targets, which can result in significant biological effects.

Antimicrobial Activity

Research indicates that Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- has been evaluated for its anticancer properties against several cancer cell lines. Studies have reported IC50 values indicating its potency:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast) | 5.0 |

| HCT116 (Colon) | 4.5 |

| PC3 (Prostate) | 6.0 |

These results demonstrate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., Ethanone was tested against multiple cancer cell lines using standard protocols established by the National Cancer Institute (NCI). The compound showed promising results, particularly against HCT116 and MCF7 cells, with growth inhibition percentages exceeding those of standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A separate study focused on the antimicrobial efficacy of Ethanone against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant inhibition effect, supporting its potential use in treating bacterial infections.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro-, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 5-chloroindoline derivatives followed by acetylation. Key steps include:

- Friedel-Crafts Acylation : Reacting 5-chloro-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of AlCl₃ as a Lewis catalyst .

- Acetylation : Protecting the indole nitrogen using acetic anhydride under reflux conditions .

To optimize purity, monitor intermediates via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation. Confirm purity via ¹H/¹³C NMR and HRMS (High-Resolution Mass Spectrometry) .

Q. Q2. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or crystallographic packing. To resolve conflicts:

- Standardize Conditions : Acquire NMR data in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS.

- Cross-Validation : Compare IR spectra with computational predictions (e.g., DFT calculations using Gaussian 16) to identify vibrational modes .

- Crystallographic Validation : If single crystals are obtainable, use SHELX for X-ray structure determination to confirm bond lengths/angles .

Advanced Research Questions

Q. Q3. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets in Gaussian 16 to model HOMO/LUMO energies and predict electrophilic/nucleophilic sites .

- Molecular Docking : Employ MOE (Molecular Operating Environment) to simulate interactions with biological targets (e.g., indole-binding enzymes) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to study solvation effects and conformational stability .

Q. Q4. How can researchers address contradictions in toxicological data (e.g., LD₅₀, mutagenicity) for structurally similar indole derivatives?

Methodological Answer:

- Species-Specific Assays : Conduct in vitro assays (e.g., Ames test for mutagenicity) using S. typhimurium TA98/TA100 strains .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., nitroso intermediates) that may explain discrepancies .

- Thermal Stability Analysis : Perform TGA (Thermogravimetric Analysis) to assess decomposition products (e.g., NOx, Cl⁻ emissions) under heating .

Q. Q5. What crystallographic challenges arise when determining the structure of this compound, and how can they be mitigated?

Methodological Answer:

- Crystal Growth : Use vapor diffusion with chloroform/hexane to obtain high-quality single crystals.

- Twinned Data : Employ SHELXD for structure solution and SHELXL for refinement, particularly for handling pseudo-merohedral twinning .

- Disorder Modeling : For flexible acetyl or chloro groups, apply PART instructions in SHELXL to model split positions .

Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritancy .

- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .

- Emergency Procedures : For skin contact, wash with copious water (15+ minutes) and seek medical evaluation for persistent irritation .

Q. Q7. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV .

- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using a xenon lamp to simulate UV exposure .

- Oxygen Sensitivity : Use argon-purged vials for long-term storage and assess oxidation products via GC-MS .

Data Analysis & Reporting

Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare treatment groups for significance (p < 0.05) in cytotoxicity assays .

Q. Q9. How should conflicting bioactivity data (e.g., enzyme inhibition vs. cell-based assays) be reconciled?

Methodological Answer:

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets .

- Membrane Permeability : Measure logP values (shake-flask method) to assess cellular uptake limitations .

Q. Q10. What are the best practices for depositing crystallographic data for this compound in public databases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.